4'-Hydroxyvalerophenone
Overview
Description
. This compound is characterized by the presence of a hydroxyphenyl group attached to a pentanone chain, making it a valuable intermediate in various chemical processes.
Mechanism of Action
Target of Action
The primary target of 4’-Hydroxyvalerophenone is 17β-hydroxysteroid dehydrogenase (17β-HSD) . This enzyme plays a crucial role in the metabolism of steroids, which are vital for a variety of biological processes, including inflammation, immune response, and hormone regulation .
Mode of Action
4’-Hydroxyvalerophenone acts as an inhibitor of 17β-HSD . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation and reduction of steroids. This inhibition occurs with an IC50 of 60.52 μM .
Biochemical Pathways
By inhibiting 17β-HSD, 4’-Hydroxyvalerophenone affects the steroid metabolism pathway . This can lead to changes in the levels of various steroids in the body, potentially impacting processes such as inflammation, immune response, and hormone regulation .
Result of Action
The inhibition of 17β-HSD by 4’-Hydroxyvalerophenone can lead to changes in the levels of various steroids in the body . This could potentially impact a variety of cellular processes, including cell signaling, gene expression, and metabolic regulation .
Action Environment
The action of 4’-Hydroxyvalerophenone can be influenced by various environmental factors. For instance, the compound has been found to exist in different polymorphic forms depending on the conditions of crystallization . These different forms can have different physical properties, such as melting point, which could potentially influence the compound’s stability, solubility, and bioavailability .
Biochemical Analysis
Biochemical Properties
4’-Hydroxyvalerophenone is an inhibitor of 17β-hydroxysteroid dehydrogenase (17β-HSD) with an IC50 of 60.52 μM . 17β-HSD is an enzyme that participates in the metabolism of several steroids, including estradiol and testosterone. By inhibiting this enzyme, 4’-Hydroxyvalerophenone can potentially influence the levels of these hormones in the body .
Cellular Effects
Given its role as an inhibitor of 17β-HSD, it can be inferred that it may influence cellular processes related to steroid hormone signaling .
Molecular Mechanism
4’-Hydroxyvalerophenone exerts its effects at the molecular level primarily through its inhibition of the enzyme 17β-HSD . This enzyme is responsible for the final step in the biosynthesis of active estrogens and androgens. By inhibiting 17β-HSD, 4’-Hydroxyvalerophenone can potentially alter the levels of these hormones, thereby influencing various physiological processes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
4’-Hydroxyvalerophenone is involved in the metabolic pathway of steroid hormones, specifically in the biosynthesis of active estrogens and androgens . It interacts with the enzyme 17β-HSD, which catalyzes the final step in the biosynthesis of these hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions
4'-Hydroxyvalerophenone can be synthesized through the reaction of phenol with valeryl chloride in the presence of trifluoromethanesulfonic acid. The reaction is typically carried out at 0°C under nitrogen atmosphere for one hour, followed by an additional hour at room temperature. The product is then extracted using ethyl acetate and purified through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various uses.
Chemical Reactions Analysis
Types of Reactions
4'-Hydroxyvalerophenone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenols or ethers.
Scientific Research Applications
4'-Hydroxyvalerophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4'-Hydroxyvalerophenone can be compared with other similar compounds, such as:
4-Hydroxyacetophenone: Similar structure but with an acetyl group instead of a pentanone chain.
4-Hydroxybenzaldehyde: Contains an aldehyde group instead of a ketone.
4-Hydroxybenzoic acid: Features a carboxylic acid group instead of a ketone.
Uniqueness
The uniqueness of this compound lies in its specific combination of a hydroxyphenyl group and a pentanone chain, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)pentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCJJGOOPOIZTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062541 | |
Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-71-1 | |
Record name | 1-(4-Hydroxyphenyl)-1-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2589-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Valerylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002589711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Valerylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Valerylphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49186 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pentanone, 1-(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-hydroxyvalerophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-VALERYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFV916NJJ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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